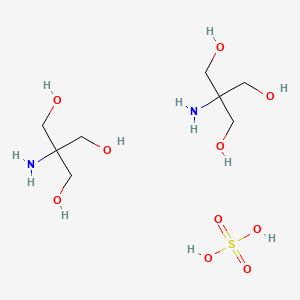![molecular formula C11H6Cl2N4 B1598411 4,6-dichloro-1-phényl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 99971-84-3](/img/structure/B1598411.png)
4,6-dichloro-1-phényl-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves various methods, including substitution of the aryl ring and derivatization of pyrimidine nitrogen at different positions .
Molecular Structure Analysis
The molecular formula of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is C11H6Cl2N4, with a molecular weight of 265.1 g/mol. It contains a six-membered ring with two chlorine atoms and a phenyl group .
Chemical Reactions Analysis
The SAR (structure-activity relationship) reveals that the activity of this compound is influenced by the substitution of mono or di-chlorine at the R1 position of the phenyl ring .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 4,6-dichloro-1-phényl-1H-pyrazolo[3,4-d]pyrimidine, en mettant l'accent sur les applications uniques :
Synthèse de pyrimidines azacalix N-substituées
Ce composé est utilisé dans la synthèse de pyrimidines azacalix N-substituées. Ces structures sont importantes en raison de leurs applications potentielles dans la création de systèmes de reconnaissance moléculaire et de capteurs .
Réactif de départ pour les pyrimidines disubstituées
Il sert de réactif de départ dans la synthèse de pyrimidines disubstituées par amination en tandem et couplage croisé de Suzuki-Miyaura. Ce processus est crucial pour la création de composés ayant diverses applications pharmaceutiques .
Synthèse de biarylpyrimidine
Le composé est également impliqué dans la synthèse de biarylpyrimidine, qui comprend le couplage croisé de biaryles. Les structures de biaryle sont importantes en chimie médicinale en raison de leur présence dans de nombreux composés bioactifs .
Développement d'inhibiteurs de l'EGFR de deuxième génération
Les chercheurs scientifiques ont utilisé ce composé dans le développement d'inhibiteurs de l'EGFR irréversibles de deuxième génération afin de surmonter les problèmes de résistance aux médicaments présentés par les inhibiteurs de première génération. Ces inhibiteurs contiennent des accepteurs de Michael qui peuvent se lier à l'entrée de la poche de liaison à l'ATP .
Synthèse de 3-méthyl et 3-non substituées 4,6-disubstituées 1H-pyrazolo[3,4-b]pyridines
Il est utilisé comme matière première pour obtenir des 3-méthyl et 3-non substituées 4,6-disubstituées 1H-pyrazolo[3,4-b]pyridines. Ces composés ont des applications biomédicales potentielles en raison de leurs propriétés structurelles .
Conception et synthèse de nouvelles pyrazolo[3,4-d]pyrimidines
Ce produit chimique sert de précurseur dans la conception et la synthèse de nouvelles pyrazolo[3,4-d]pyrimidines. Ces dérivés ont été étudiés pour leurs propriétés thérapeutiques potentielles et leur efficacité in vitro .
Chaque application mentionnée ci-dessus représente un domaine unique où le this compound joue un rôle crucial. La polyvalence du composé pour faciliter diverses réactions chimiques souligne son importance dans la recherche scientifique et le développement pharmaceutique.
MilliporeSigma - 4,6-Dichloropyrimidine ClausiusPress - Synthèse de 4,6-dichloro-1H-pyrazolo MDPI - 1H-Pyrazolo[3,4-b]pyridines : Synthèse et applications biomédicales SpringerLink - Conception et synthèse de nouvelles pyrazolo[3,4-d]pyrimidines
Orientations Futures
Research on pyrimidine derivatives continues to evolve, aiming to develop more potent and efficacious anticancer drugs with pyrimidine scaffolds. Further investigations into novel analogs possessing enhanced anti-inflammatory activities and minimal toxicity are essential for advancing therapeutic options .
Mécanisme D'action
Target of Action
The primary target of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2 by inhibiting its enzymatic activity . This inhibition is achieved through the formation of essential hydrogen bonds with Leu83, a key amino acid in the active site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 by 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, causing a delay in the transition from the G1 phase to the S phase . This delay can result in the induction of apoptosis within cells .
Pharmacokinetics
These properties can help predict the bioavailability of the compound .
Result of Action
The inhibition of CDK2 by 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Action Environment
The action of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability
Analyse Biochimique
Biochemical Properties
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . This interaction with CDK2 suggests that the compound may play a role in cell cycle regulation .
Cellular Effects
In cellular studies, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has shown significant inhibitory effects on the growth of various cell lines .
Molecular Mechanism
At the molecular level, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine binds to the active site of CDK2, inhibiting its activity . This interaction leads to alterations in cell cycle progression and induces apoptosis within cells .
Temporal Effects in Laboratory Settings
The effects of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in laboratory settings have been observed over time . The compound has shown stability and significant long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine vary with dosage . The compound has shown potent cytotoxic activities at certain dosages, with threshold effects observed in these studies .
Metabolic Pathways
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is involved in metabolic pathways related to CDK2 inhibition . It interacts with enzymes and cofactors in these pathways, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its interactions with CDK2, it is likely that it may interact with transporters or binding proteins that influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is also yet to be fully understood. Its interaction with CDK2 suggests that it may be localized to specific compartments or organelles where CDK2 is present .
Propriétés
IUPAC Name |
4,6-dichloro-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNFAHSWOCLZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406123 | |
| Record name | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99971-84-3 | |
| Record name | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)









![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)

![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)
